Sodium phosphate dibasic dodecahydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Buffering Agent:

- Disodium phosphate dodecahydrate plays a crucial role in maintaining a stable pH environment in biological experiments. It acts as a buffer, which resists changes in pH when acids or bases are introduced. This is essential for many biological reactions to function properly, as even slight variations in pH can disrupt cellular processes. Source: National Institutes of Health: )

Cell Culture Media:

- Disodium phosphate dodecahydrate is a component of many cell culture media formulations. It provides essential phosphate ions (PO₄³⁻) for cellular growth and metabolism. Phosphate is involved in various cellular functions, including energy production, signal transduction, and macromolecule synthesis. Source: Thermo Fisher Scientific:

Protein Purification:

- Disodium phosphate dodecahydrate is used in some protein purification protocols, particularly in ion-exchange chromatography. It helps to create a specific ionic environment that allows for the separation of proteins based on their charge. Source: GE Healthcare:

Other Applications:

- Disodium phosphate dodecahydrate has various other applications in scientific research, including:

- Nucleic acid hybridization studies: It helps to maintain the ionic strength of the solution, which is crucial for optimal hybridization efficiency. Source: Sigma-Aldrich:

- Crystallization of biomolecules: It can be used as a precipitant or buffer component in the crystallization process. Source: Journal of Crystal Growth:

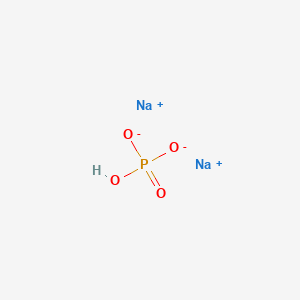

Disodium phosphate dodecahydrate, with the chemical formula , is an inorganic compound that appears as colorless or white crystalline solids. It is a hydrate form of disodium hydrogen phosphate and is commonly used in various industrial and biological applications due to its buffering properties and solubility in water. The compound has a molar mass of approximately 358.14 g/mol and a density of about 1.52 g/cm³ at 20 °C .

The pH of a solution containing disodium phosphate dodecahydrate typically ranges from 8.0 to 11.0, indicating its moderately basic nature. This property makes it useful for adjusting pH levels in various applications, particularly in food processing and pharmaceuticals .

Disodium phosphate dodecahydrate primarily functions as a buffer in biological research. In a phosphate buffer system, it acts as a weak base that can accept protons (H+) from acids, helping to maintain a constant pH environment. This is crucial for many biological processes that are sensitive to pH changes.

Disodium phosphate dodecahydrate may also have other specific functions depending on the context. For example, it can be used as a source of phosphate ions, which are essential for various cellular functions.

- Ingestion: While not acutely toxic, excessive ingestion can cause gastrointestinal discomfort.

- Inhalation: Dust inhalation may irritate the respiratory tract.

- Eye contact: May cause eye irritation.

- Neutralization Reaction: It can be produced by the neutralization of phosphoric acid with sodium hydroxide:

- Thermal Decomposition: Upon heating, it can dehydrate to form tetrasodium pyrophosphate:

- Buffering: In biological systems, it acts as a buffering agent, maintaining pH stability during bio

Disodium phosphate dodecahydrate plays a significant role in biological systems, primarily due to its involvement in phosphate metabolism. Phosphates are essential for numerous physiological processes, including energy transfer (as part of adenosine triphosphate), cellular signaling, and structural roles in nucleic acids.

In therapeutic contexts, disodium phosphate is utilized as a mild saline laxative and is often included in formulations to treat hypophosphatemia (phosphate deficiency). Its role as a buffering agent is critical in maintaining the pH balance in various biological assays and pharmaceutical preparations .

Disodium phosphate dodecahydrate can be synthesized through several methods:

- Neutralization Method: As mentioned earlier, neutralizing phosphoric acid with sodium hydroxide yields disodium phosphate.

- Two-Step Industrial Process: This involves treating dicalcium phosphate with sodium bisulfate to produce monosodium phosphate, which is then partially neutralized with sodium hydroxide:

- Step 1:

- Step 2:

- Step 1:

- Crystallization: The dodecahydrate form can be obtained by evaporating water from solutions of disodium hydrogen phosphate under controlled conditions .

Disodium phosphate dodecahydrate has diverse applications across multiple fields:

- Food Industry: Used as a pH regulator, emulsifier, and anti-caking agent in powdered foods and desserts.

- Pharmaceuticals: Acts as a buffering agent in various formulations and is used therapeutically as a laxative.

- Water Treatment: Employed to prevent calcium scale formation in water systems.

- Biotechnology: Utilized in buffer solutions for biochemical assays and chromatography applications .

Disodium phosphate dodecahydrate shares similarities with other sodium phosphates but has unique properties that distinguish it:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Disodium Phosphate Monohydrate | Contains one molecule of water; less soluble than dodecahydrate | |

| Trisodium Phosphate | More basic; used primarily as a cleaning agent | |

| Monosodium Phosphate | More acidic; used in food processing | |

| Tetrasodium Pyrophosphate | Derived from heating disodium phosphate; used as a food additive |

Disodium phosphate dodecahydrate's unique feature lies in its specific hydration state, which affects its solubility and reactivity compared to other sodium phosphates. This property makes it particularly valuable in both industrial applications and biological systems where precise control over pH is required .

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 190 of 222 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 32 of 222 companies with hazard statement code(s):;

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant